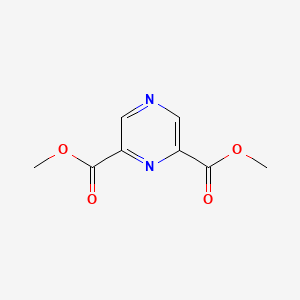

Dimethyl pyrazine-2,6-dicarboxylate

Vue d'ensemble

Description

Dimethyl pyrazine-2,6-dicarboxylate is a chemical compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 . It is also known by its IUPAC name, dimethyl 2,6-pyrazinedicarboxylate .

Molecular Structure Analysis

The molecular structure of Dimethyl pyrazine-2,6-dicarboxylate consists of a pyrazine ring with two carboxylate groups attached at the 2 and 6 positions . The carboxylate groups are esterified with methyl groups .Chemical Reactions Analysis

Dimethyl pyrazine-2,6-dicarboxylate can participate in various chemical reactions. For instance, it can act as a ligand in the synthesis of new copper(II) and silver(I) complexes . It can also form complexes with diphenylurea derivatives .Physical And Chemical Properties Analysis

Dimethyl pyrazine-2,6-dicarboxylate has a melting point of 128-130°C . The predicted boiling point is 302.3±37.0°C, and the predicted density is 1.293±0.06 g/cm3 .Applications De Recherche Scientifique

Antimicrobial Properties

Dimethyl pyrazine-2,6-dicarboxylate, when used as a ligand in the synthesis of new copper(ii) and silver(i) complexes, has shown promising antimicrobial potential. Silver(i) complexes in particular exhibited good antibacterial and antifungal properties, indicating a possible application in combating microbial infections. The complexes also inhibited filamentation in C. albicans, a common fungal pathogen, and prevented biofilm formation, which is crucial in treating fungal infections (Andrejević et al., 2023).

Crystal Structure and Molecular Interactions

Research into the crystal structure of various compounds involving dimethyl pyrazine-2,6-dicarboxylate has provided insights into their molecular interactions. For instance, the study of nifedipine–pyrazine compounds revealed intricate hydrogen bonding and van der Waals interactions (Schultheiss et al., 2010). Such knowledge is vital for the development of new materials and pharmaceuticals.

Flavor and Fragrance Applications

Dimethyl pyrazine-2,6-dicarboxylate derivatives have applications in the flavor and fragrance industry. Chocarom Pyrazine, a derivative, is used in food for imparting cocoa and hazelnut flavors and in fragrances for adding depth and warmth (Zviely et al., 2005).

Synthesis Methods

Efficient synthesis methods for pyrazine-2,5- and -2,6-dicarbaldehydes, which include transformations of corresponding dimethylpyrazines, have been developed. These methods are essential for creating various pharmaceuticals and materials (Coufal et al., 2016).

Optoelectronic Applications

Research into dimethyl pyrazine-2,6-dicarboxylate derivatives has found potential applications in optoelectronics. For instance, 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers have shown promise in the development of conjugated materials for various optoelectronic applications due to their unique photophysical properties (Meti & Gong, 2017).

Scientific Research Applications of Dimethyl Pyrazine-2,6-dicarboxylate

Antimicrobial Potential

Dimethyl pyrazine-2,6-dicarboxylate has been utilized in the synthesis of copper(ii) and silver(i) complexes, demonstrating significant antimicrobial properties. These complexes, particularly the silver(i) ones, exhibited strong antibacterial and antifungal activities, with potential applications in combating microbial infections like Pseudomonas aeruginosa and Staphylococcus aureus, as well as Candida species (Andrejević et al., 2023).

Crystal Structure Analysis

In another study, the compound was involved in the formation of a crystal structure through hydrogen bonds and van der Waals interactions, which are important for understanding molecular interactions in material science and pharmaceuticals (Schultheiss et al., 2010).

Flavor and Fragrance Industry

Dimethyl pyrazine-2,6-dicarboxylate derivatives have found application in the flavor and fragrance industry. For example, Chocarom Pyrazine, derived from this compound, is used in food to enhance chocolate, cocoa, and nutty flavors, and in fragrances to impart warmth and depth (Zviely et al., 2005).

Synthesis of Pyrazine Dicarbaldehydes

Research has also focused on the efficient synthesis of pyrazine-2,5- and -2,6-dicarbaldehydes from dimethylpyrazines, highlighting the compound's role in creating various pharmaceutical and material intermediates (Coufal et al., 2016).

Optoelectronic Properties

Further studies have explored the use of dimethyl pyrazine-2,6-dicarboxylate derivatives in optoelectronics. For instance, 2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP) structural isomers, based on this compound, have been investigated for their potential in creating promising conjugated materials for optoelectronic applications (Meti & Gong, 2017).

Safety and Hazards

Safety data sheets suggest that Dimethyl pyrazine-2,6-dicarboxylate should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Propriétés

IUPAC Name |

dimethyl pyrazine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGKDUYJPQZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563289 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35042-26-3 | |

| Record name | Dimethyl pyrazine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[b]thiophene-2,3-dione](/img/structure/B1626837.png)

![(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1626841.png)